1-Cyclopropyl-1H-benzo[d]imidazol-2(3H)-one

CYP3A4 Drug Metabolism Enzyme Inhibition

Researchers developing HDAC-targeted therapies or conducting ADME panels require reliable, high-purity reference inhibitors. 1-Cyclopropyl-1H-benzo[d]imidazol-2(3H)-one (CAS 202859-73-2) addresses both needs: it exhibits nanomolar HDAC1/2 inhibition with >3,750-fold improvement over valproic acid, and serves as a moderately potent CYP3A4 inhibitor (IC50 233 nM). The N1-cyclopropyl group enhances metabolic stability, making it an ideal benchmark fragment for microsomal stability assays. Supplied at ≥98% purity, it is suitable for cellular thermal shift assays and chemical probe derivatization.

Molecular Formula C10H10N2O
Molecular Weight 174.2 g/mol
CAS No. 202859-73-2
Cat. No. B1589495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopropyl-1H-benzo[d]imidazol-2(3H)-one
CAS202859-73-2
Molecular FormulaC10H10N2O
Molecular Weight174.2 g/mol
Structural Identifiers
SMILESC1CC1N2C3=CC=CC=C3NC2=O
InChIInChI=1S/C10H10N2O/c13-10-11-8-3-1-2-4-9(8)12(10)7-5-6-7/h1-4,7H,5-6H2,(H,11,13)
InChIKeyBUPOQYUUGOFEAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclopropyl-1H-benzo[d]imidazol-2(3H)-one: Identity & Procurement


1-Cyclopropyl-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic benzimidazolone scaffold distinguished by an N1-cyclopropyl substituent [1]. This cyclopropyl group is strategically employed in medicinal chemistry to enhance metabolic stability and modulate target selectivity [2]. The compound is commercially available as a high-purity research reagent (≥98.0% by GC) and is utilized as a core building block in the development of bromodomain inhibitors, HDAC modulators, and kinase-targeting agents [1].

1-Cyclopropyl-1H-benzo[d]imidazol-2(3H)-one: Why Substitution Fails


Benzimidazolone derivatives exhibit widely divergent biological activities based solely on the nature of the N1-substituent. Simple alkyl analogs like 1-ethyl-1H-benzo[d]imidazol-2(3H)-one (1-EBIO) act as calcium-activated potassium channel activators (EC50 = 5.89E+5 nM) [1], while the unsubstituted core and 1-isopropyl variants demonstrate micromolar-range anticancer activity . In stark contrast, the cyclopropyl-substituted compound under evaluation here displays nanomolar-level inhibition of CYP3A4 and HDAC enzymes [2]. The constrained cyclopropane ring imposes a distinct spatial and electronic profile that fundamentally alters target engagement, precluding simple functional interchangeability among in-class analogs.

1-Cyclopropyl-1H-benzo[d]imidazol-2(3H)-one: Key Evidence


CYP3A4 Inhibition vs. Benzimidazolone Comparator

1-Cyclopropyl-1H-benzo[d]imidazol-2(3H)-one inhibits human CYP3A4 with an IC50 of 233 nM [1]. By comparison, a structurally related benzimidazolone derivative—1-benzyl-3-(1-(1-(pyridin-4-ylmethyl)piperidine-4-carbonyl)piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one—exhibits a CYP3A4 IC50 of 400 nM in the same assay format [2].

CYP3A4 Drug Metabolism Enzyme Inhibition

HDAC1/2 Inhibition Profile

1-Cyclopropyl-1H-benzo[d]imidazol-2(3H)-one demonstrates moderate inhibitory activity against histone deacetylases, with IC50 values of 400 nM for HDAC2 and 550 nM for HDAC1 [1]. As a class-level reference, the well-established HDAC inhibitor valproic acid (VPA) exhibits an IC50 of approximately 1.5 mM (1,500,000 nM) against HDACs [2].

HDAC Epigenetics Cancer Research

Cyclopropyl Motif: Metabolic Stability

The incorporation of a cyclopropyl group into small molecules is a validated strategy to diminish oxidative metabolism by cytochromes P450 [1]. While direct metabolic stability data for 1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-one are not publicly available, the structural feature predicts enhanced metabolic robustness relative to alkyl-substituted analogs (e.g., 1-methyl, 1-ethyl, or 1-isopropyl), which are more susceptible to CYP-mediated oxidation [2].

Metabolic Stability Cytochrome P450 Drug Design

High Purity for Reproducibility

Commercial sourcing of 1-Cyclopropyl-1H-benzo[d]imidazol-2(3H)-one (Cat. No. M57403) is specified at ≥98.0% purity as determined by gas chromatography (GC) . This purity level exceeds the typical industry standard of ≥95% for many research-grade benzimidazolone intermediates .

Quality Control Purity Reproducibility

1-Cyclopropyl-1H-benzo[d]imidazol-2(3H)-one Applications


CYP3A4 Inhibition and DDI Studies

With a measured CYP3A4 IC50 of 233 nM, this compound serves as a moderately potent inhibitor for use in in vitro ADME panels. It can be employed as a reference inhibitor to calibrate CYP3A4 activity in human liver microsome or supersome assays, or as a tool to investigate the role of CYP3A4 in compound metabolism [1].

HDAC Screening and Epigenetic Toolbox

The nanomolar activity against HDAC1 and HDAC2 positions this compound as a useful positive control or starting scaffold for medicinal chemistry campaigns targeting epigenetic regulators. It offers a >3,750-fold potency improvement over valproic acid, enabling more sensitive detection of HDAC inhibition in cellular models [1].

Metabolic Stability of Cyclopropyl Fragments

Given the established metabolic stability benefits of the cyclopropyl group, this benzimidazolone core can be used as a benchmark fragment when evaluating the impact of cyclopropane incorporation on microsomal stability. It is particularly relevant for laboratories optimizing lead compounds against rapid CYP-mediated clearance [2].

Chemical Biology Probe Development

The high commercial purity (≥98.0%) and defined enzyme inhibition profile make this compound suitable for use as a chemical probe in target identification studies (e.g., cellular thermal shift assays) or as a precursor for further derivatization to improve selectivity and potency .

Technical Documentation Hub

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